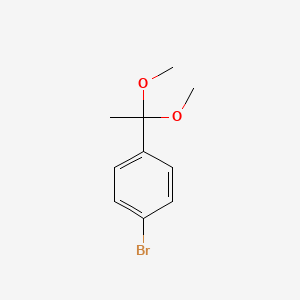

1-Bromo-4-(1,1-dimethoxyethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

1-bromo-4-(1,1-dimethoxyethyl)benzene |

InChI |

InChI=1S/C10H13BrO2/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |

InChI Key |

OFMVBOQHPIGOIN-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)Br)(OC)OC |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(OC)OC |

Origin of Product |

United States |

Strategic Importance of Bifunctional Molecules in Modern Organic Synthesis

Bifunctional molecules are organic compounds that possess two distinct reactive sites, or functional groups, within their structure. This dual functionality is of immense strategic importance in contemporary organic synthesis for several reasons. It allows for sequential, controlled chemical transformations at different points in a synthetic route, enabling the construction of complex molecular architectures with high precision. By having two reactive handles, chemists can introduce different molecular fragments in a stepwise manner, a crucial advantage in the total synthesis of natural products and the development of new pharmaceutical agents. researchgate.net

Overview of Aryl Bromides As Versatile Synthetic Intermediates

Aryl bromides are a class of organic compounds where a bromine atom is directly attached to an aromatic ring. They are highly valued as versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. This bond is susceptible to oxidative addition by transition metal catalysts, particularly palladium complexes, which is the initial and often rate-determining step in a wide array of cross-coupling reactions. libretexts.orgwikipedia.org

Prominent among these are the Suzuki-Miyaura coupling (reaction with an organoboron species), the Heck-Mizoroki reaction (reaction with an alkene), the Stille coupling (reaction with an organotin compound), and the Sonogashira coupling (reaction with a terminal alkyne). masterorganicchemistry.comorganic-chemistry.org These reactions are foundational in modern synthetic chemistry for their ability to form new carbon-carbon bonds with a high degree of control and functional group tolerance. The reliability and broad applicability of aryl bromides in these transformations have made them indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. masterorganicchemistry.com

The Acetal Functional Group As a Carbonyl Protecting Group and Synthetic Handle

The acetal (B89532) functional group, characterized by two ether-like oxygen atoms attached to the same carbon, serves a critical dual role in organic synthesis. Its primary and most common application is as a protecting group for aldehydes and ketones. Carbonyl groups are highly reactive towards a wide range of nucleophiles and reducing agents. In a multi-step synthesis, it is often necessary to shield a carbonyl group from undesired reactions while transformations are carried out elsewhere in the molecule.

The conversion of a carbonyl to an acetal effectively masks its reactivity. Acetals are notably stable in neutral to strongly basic conditions, and are unreactive towards many common reagents such as organometallics (e.g., Grignard reagents), hydrides, and oxidizing agents. nih.govscilit.com This stability allows for a wide range of chemical manipulations to be performed on other parts of the molecule without affecting the protected carbonyl. Subsequently, the acetal group can be easily and cleanly removed by treatment with aqueous acid, regenerating the original carbonyl group. nih.govscilit.com This process of protection and deprotection is a cornerstone of modern synthetic strategy. Beyond protection, the acetal itself can sometimes act as a synthetic handle for further transformations.

Defining the Research Niche of 1 Bromo 4 1,1 Dimethoxyethyl Benzene As a Key Building Block

Direct Synthesis from 4'-Bromoacetophenone (B126571)

The most direct and widely utilized method for the synthesis of this compound involves the ketalization of the corresponding ketone, 4'-bromoacetophenone. This reaction protects the carbonyl group, rendering it stable to basic conditions and certain nucleophilic reagents, which is crucial for multi-step synthetic sequences. The process involves reacting the ketone with an excess of methanol in the presence of an acid catalyst.

Acid-Catalyzed Acetalization Using Methanol

The formation of the dimethyl ketal from 4'-bromoacetophenone is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction. The mechanism is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. Subsequently, a molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a hemiketal.

Following the formation of the hemiketal, the hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. A second molecule of methanol then attacks this highly electrophilic species. The final step involves deprotonation of this second methanol unit, regenerating the acid catalyst and yielding the stable this compound product. As this is a reversible reaction, the removal of water is essential to drive the equilibrium toward the formation of the ketal. mdpi.comacs.org

Exploration of Catalyst Systems for Enhanced Efficiency and Selectivity

A variety of acid catalysts can be employed to facilitate the ketalization of 4'-bromoacetophenone. The choice of catalyst can significantly impact reaction rate, yield, and compatibility with other functional groups.

Commonly used homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and dry hydrogen chloride (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TSA). acs.org These catalysts are effective but can be corrosive and may require a neutralization step during workup.

Heterogeneous solid acid catalysts, such as ion-exchange resins like Amberlyst-15, offer several advantages. acs.org They are easily separated from the reaction mixture by simple filtration, which simplifies the purification process and allows for catalyst recycling. This makes the process more environmentally friendly and cost-effective, particularly for larger-scale synthesis. acs.org Other advanced catalytic systems, including certain metal complexes like cobaloxime, have also been shown to be highly efficient for ketalization reactions under mild conditions. mdpi.com

Below is a table summarizing various catalyst systems used in ketalization reactions.

| Catalyst Type | Specific Example | Key Advantages | Key Disadvantages |

| Homogeneous Acid | p-Toluenesulfonic Acid (p-TSA) | High reactivity, readily available | Corrosive, requires neutralization |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Strong acid, effective in small amounts | Highly corrosive, potential for side reactions |

| Heterogeneous Acid | Amberlyst-15 | Reusable, easy to separate, non-corrosive | May have lower activity than homogeneous catalysts |

| Metal Complex | Cobaloxime | High efficiency under mild conditions | Higher cost, potential for metal contamination |

Optimization of Reaction Parameters (Temperature, Solvent Systems, Concentration)

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include temperature, solvent, reactant concentration, and water removal.

Temperature : The reaction is typically performed at temperatures ranging from ambient to the reflux temperature of methanol. ikm.org.my Higher temperatures increase the reaction rate but must be controlled to prevent unwanted side reactions.

Solvent and Concentration : Methanol often serves as both the reacting alcohol and the solvent, ensuring a high concentration of the nucleophile. Using a large excess of methanol helps to shift the reaction equilibrium towards the product side.

Water Removal : As ketalization is a reversible process that produces water, its efficient removal is the most critical factor for achieving high conversion. mdpi.com This can be accomplished by several methods. A common laboratory technique is azeotropic distillation using a Dean-Stark apparatus with a co-solvent like benzene or toluene. google.com Alternatively, chemical dehydrating agents can be added. Trimethyl orthoformate is particularly effective as it reacts with the generated water to form methanol and methyl formate, thus driving the reaction forward. Tetramethoxysilane has also been investigated as an efficient water scavenger. wuxiapptec.com Applying a vacuum can also aid in removing volatile byproducts, including water. rsc.org

The following table outlines the impact of various parameters on the ketalization reaction.

| Parameter | Condition | Effect on Reaction |

| Temperature | Increased | Increases reaction rate; may lead to side reactions if too high. |

| Methanol | Used in excess | Acts as reactant and solvent, shifts equilibrium to favor product. |

| Water Removal | Dean-Stark Trap | Azeotropically removes water, driving the reaction to completion. |

| Water Removal | Chemical Dehydrant | Reacts with water, preventing the reverse reaction. |

| Catalyst Loading | Optimized amount | Ensures a sufficient reaction rate without causing degradation or side reactions. ikm.org.my |

Scale-Up Considerations for Laboratory and Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger preparative or industrial scale introduces several challenges. Efficient and uniform heat transfer within a larger reactor is critical to maintain the optimal reaction temperature and avoid localized overheating.

The method of water removal must also be scalable. While a Dean-Stark apparatus is effective in the lab, industrial-scale processes might rely on continuous distillation columns to remove the water-methanol azeotrope. google.com The use of solid acid catalysts like Amberlyst-15 becomes particularly advantageous on a larger scale due to their ease of separation and reusability, which reduces waste and simplifies the purification process. acs.org

Hypothetical and Advanced Synthetic Routes

While direct ketalization of 4'-bromoacetophenone is the most straightforward approach, alternative, more complex routes can be considered. These hypothetical pathways are primarily of academic interest and may offer solutions for synthesizing analogs or when the primary starting material is unavailable.

Bromination Strategies on (1,1-Dimethoxyethyl)benzene (B1582949) Derivatives

A hypothetical route to this compound involves the electrophilic aromatic substitution of a non-brominated precursor, (1,1-dimethoxyethyl)benzene. In this scenario, the ketal functionality is installed first, followed by the bromination of the aromatic ring.

The (1,1-dimethoxyethyl) group is an alkyl-like substituent and therefore acts as an ortho-, para-directing group for electrophilic aromatic substitution. The reaction would involve treating (1,1-dimethoxyethyl)benzene with a brominating agent, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). khanacademy.orgyoutube.com The catalyst polarizes the Br-Br bond, generating a strong electrophile (Br⁺) that is attacked by the electron-rich benzene ring. youtube.com

Functional Group Interconversion Approaches

The synthesis of this compound is most commonly achieved through the functional group interconversion of the corresponding ketone, 4-bromoacetophenone. This transformation involves the protection of the ketone carbonyl group as a dimethyl ketal. The primary method employed is acid-catalyzed ketalization, a robust and well-established reaction in organic synthesis.

Acid-Catalyzed Ketalization with Methanol

The direct reaction of 4-bromoacetophenone with methanol in the presence of an acid catalyst is a primary route to this compound. This equilibrium reaction necessitates the removal of water to drive it towards the product side.

A general and efficient procedure for this transformation involves treating the ketone with methanol using a catalytic amount of a strong acid. nih.gov One reported synthesis of this compound achieved a high yield of 98% by reacting 4-bromoacetophenone with methanol in the presence of a catalytic amount of hydrochloric acid. nih.gov The reaction proceeds smoothly at ambient temperatures. nih.gov

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiketal intermediate. Subsequent protonation of the hydroxyl group of the hemiketal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, a second molecule of methanol attacks this carbocation, and after deprotonation, the desired dimethyl ketal is formed.

Use of Orthoesters as Reagents and Water Scavengers

To overcome the equilibrium limitations of direct ketalization with methanol, orthoesters, particularly trimethyl orthoformate (TMOF), are frequently employed. google.comgoogle.com TMOF serves a dual purpose: it acts as a source of the methoxy (B1213986) group and as an efficient water scavenger, reacting with the water produced during the reaction to form methanol and methyl formate, thus driving the equilibrium towards the formation of the ketal. google.com

The reaction is typically carried out in the presence of an acid catalyst. Suitable catalysts for this process include p-toluenesulfonic acid, sulfuric acid, and boron trifluoride complexes. google.com The reaction of a ketone with trimethyl orthoformate in the presence of an acid catalyst can lead to nearly quantitative yields of the corresponding dimethyl ketal. google.com

Solid Acid Catalysts in Ketalization

In recent years, heterogeneous solid acid catalysts have emerged as a more environmentally friendly alternative to traditional homogeneous acid catalysts. Materials such as zeolites (e.g., H-Y, Na-Y, and rare earth exchanged Na-Y zeolites) and montmorillonite (B579905) clays (B1170129) have been shown to effectively catalyze the acetalization of ketones with methanol. niscpr.res.inresearchgate.net

These solid acids offer several advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. The efficiency of these catalysts is influenced by factors such as their acidity, pore size, and surface area. researchgate.net The reactivity of the ketone is also a critical factor, with the general order of reactivity being cyclohexanone (B45756) > acetophenone > benzophenone, which is inversely related to the molecular size of the ketone. niscpr.res.in While specific studies on the use of solid acid catalysts for the synthesis of this compound are not extensively detailed in the provided literature, the general applicability to acetophenones suggests it is a viable and advantageous approach. niscpr.res.inresearchgate.net

Research Findings on Ketalization of Aryl Ketones

The table below summarizes various conditions and findings related to the ketalization of aryl ketones, which are applicable to the synthesis of this compound from 4-bromoacetophenone.

Regeneration of the Carbonyl Functionality: Acetal Deprotection Strategies

Acid-Mediated Hydrolysis Under Mild and Controlled Conditions

Traditional deprotection of acetals is frequently accomplished via acid-catalyzed hydrolysis. rsc.orgorganic-chemistry.org This reaction involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the ketone, 4'-Bromoacetophenone, and a second molecule of methanol.

While strong acids can be effective, mild and controlled conditions are often preferred to avoid unwanted side reactions, especially in complex substrates. Reagents such as perchloric acid adsorbed on silica (B1680970) gel have been shown to be efficient for acetal deprotection, often under solvent-free conditions. organic-chemistry.org Another approach involves acid-catalyzed transacetalization, where the reaction is performed in a solvent like acetone (B3395972) with a catalytic amount of acid, which drives the equilibrium toward the deprotected ketone. organic-chemistry.org

Application of Lewis Acid Catalysts for Acetal Cleavage

Lewis acids have emerged as powerful catalysts for acetal deprotection, often offering milder conditions and greater selectivity compared to Brønsted acids. nih.gov A variety of Lewis acids can effectively cleave the acetal in this compound. The mechanism typically involves the coordination of the Lewis acid to one of the acetal's oxygen atoms, which weakens the carbon-oxygen bond and facilitates its cleavage.

Several catalytic systems have been developed that operate under gentle conditions. For instance, erbium(III) triflate (Er(OTf)₃) is a gentle Lewis acid catalyst that can cleave acetals at room temperature in wet nitromethane. organic-chemistry.org Similarly, bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) has been used for the chemoselective deprotection of acetals derived from ketones. organic-chemistry.org Indium(III) trifluoromethanesulfonate (B1224126) is another catalyst that allows for deprotection under neutral conditions in acetone. organic-chemistry.org

Table 1: Selected Lewis Acid Catalysts for Acetal Deprotection

| Catalyst | Solvent | Conditions | Notes | Reference(s) |

|---|---|---|---|---|

| Er(OTf)₃ | Wet Nitromethane | Room Temperature | Gentle and selective for acetals/ketals. | organic-chemistry.org |

| Bi(NO₃)₃·5H₂O | Dichloromethane | Room Temperature | Particularly effective for acyclic acetals of ketones. | organic-chemistry.org |

| InCl₃/MCM-41 | Various | 6-8 hours | Supported catalyst, good for selective deprotection. | nih.gov |

| In(OTf)₃ | Acetone | Room Temperature | Neutral conditions, good to excellent yields. | organic-chemistry.org |

| AlCl₃ | Solvent-free | Grinding | Used in solid-state deprotection with an oxidant. | nih.gov |

| Ce(OTf)₃ | Wet Nitromethane | Room Temperature | High yields under very gentle, nearly neutral conditions. | researchgate.net |

Electrochemical Methods for Neutral Deprotection

To circumvent the use of acidic conditions entirely, electrochemical methods have been developed for the deprotection of acetals under neutral conditions. rsc.orgresearchgate.net These methods offer an alternative for substrates that are highly sensitive to acid. In a typical setup, an electrochemically generated acid (EG acid) or another reactive species can trigger the cleavage. researchgate.net

One notable system employs lithium perchlorate (B79767) (LiClO₄) which functions as both the electrolyte and the source of oxygen for the regenerated carbonyl group. rsc.org The reaction proceeds without the need for an external acid, providing a neutral environment that preserves acid-sensitive functionalities. The efficiency of this electrochemical deprotection can be further improved by the addition of activators like 1,3,5-trioxane. rsc.org This approach represents a green chemistry alternative to traditional hydrolytic methods. rsc.org

Chemoselective Deprotection in the Presence of Other Acid-Sensitive Groups

In complex molecule synthesis, it is often necessary to deprotect one functional group while leaving others intact. The 1,1-dimethoxyethyl group can be cleaved with high chemoselectivity. For example, methods using molecular iodine in acetone have been shown to deprotect acetals and ketals efficiently while leaving acid-sensitive groups like tert-butyl ethers, furyl moieties, and even ketone-oximes untouched. acs.orgnih.gov

Similarly, certain Lewis acid systems exhibit remarkable selectivity. Bismuth nitrate, for instance, can deprotect acetals in the presence of TBDMS ethers. organic-chemistry.org The use of cerium(III) triflate (Ce(OTf)₃) is also noted for its high selectivity, tolerating other hydroxyl protecting groups such as Bn, TBDPS, Ac, and MOM. organic-chemistry.orgresearchgate.net This selectivity is crucial when synthesizing complex brominated aromatic compounds, where other protecting groups or functionalities might be present.

Post-Deprotection Reactions: Versatility of the Regenerated Ketone

Once the 1,1-dimethoxyethyl group is removed to unveil the ketone, 4'-Bromoacetophenone, the regenerated carbonyl functionality becomes a versatile handle for a wide array of carbon-carbon bond-forming reactions. solubilityofthings.comchemicalbook.com This ketone is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemicalbook.com

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon atom of the carbonyl group in 4'-Bromoacetophenone is susceptible to attack by strong carbon-based nucleophiles like Grignard and organolithium reagents. libretexts.org These reactions are fundamental in organic synthesis for constructing more complex molecular architectures.

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to 4'-Bromoacetophenone results in the formation of a tertiary alcohol after an aqueous workup. organic-chemistry.orgyoutube.com The reaction proceeds via the nucleophilic attack of the organomagnesium compound on the carbonyl carbon. organic-chemistry.org For example, reacting 4'-Bromoacetophenone with methylmagnesium bromide would yield 2-(4-bromophenyl)propan-2-ol. The substituent on the aromatic ring can influence the reaction pathways. rsc.org

Organolithium Reactions: Organolithium reagents (R-Li) are even more reactive nucleophiles than Grignard reagents and readily add to ketones. libretexts.orgwikipedia.org The reaction of an organolithium reagent with 4'-Bromoacetophenone also produces a tertiary alcohol upon acidic workup. masterorganicchemistry.com The high reactivity of organolithium reagents ensures efficient addition to the ketone, forming a new carbon-carbon bond. wikipedia.org

Table 2: Examples of Nucleophilic Addition to 4'-Bromoacetophenone

| Reagent | Product Type | Example Product | Reference(s) |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol | 2-(4-bromophenyl)propan-2-ol | organic-chemistry.orgrsc.org |

| Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol | 1-(4-bromophenyl)-1-phenylethan-1-ol | libretexts.org |

| n-Butyllithium (n-BuLi) | Tertiary Alcohol | 2-(4-bromophenyl)hexan-2-ol | wikipedia.orgmasterorganicchemistry.com |

Condensation Reactions (e.g., Aldol, Knoevenagel, Wittig)

The acetyl group, unmasked from its ketal form in this compound, readily undergoes several fundamental carbon-carbon bond-forming condensation reactions. These reactions are pivotal in synthetic organic chemistry for the construction of more complex molecular architectures.

Aldol Condensation:

The Aldol condensation involves the reaction of an enolate with a carbonyl compound. In the case of 4-bromoacetophenone, it can react with various aldehydes to form α,β-unsaturated ketones, also known as chalcones. A notable example is the solvent-free Claisen-Schmidt condensation, a type of Aldol condensation, which can be achieved by grinding the reactants with a solid base like sodium hydroxide. researchgate.netrsc.org This method is considered a greener approach as it minimizes the use of volatile organic solvents. beyondbenign.orgsciepub.com

For instance, the reaction of 4-bromoacetophenone with various aromatic aldehydes can be performed under solvent-free conditions, often leading to good yields of the corresponding chalcone (B49325) derivatives. rsc.orgresearchgate.net

Interactive Data Table: Aldol Condensation of 4-Bromoacetophenone with Aromatic Aldehydes

| Aldehyde | Base | Conditions | Product | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | NaOH | Grinding, solvent-free | (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | High | rsc.org |

| Benzaldehyde | NaOH | Grinding, solvent-free | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | High | youtube.com |

| p-Anisaldehyde | NaOH | Grinding, solvent-free | (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Moderate | sciepub.com |

Knoevenagel Condensation:

The Knoevenagel condensation is a modification of the Aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group, such as malononitrile (B47326). arkat-usa.orglookchem.com This reaction is typically catalyzed by a weak base. organicreactions.orgchegg.com The reaction of 4-bromoacetophenone with malononitrile can be catalyzed by various substances, including ammonium (B1175870) acetate (B1210297) (NH4OAc) or silica gel, and can be promoted by microwave irradiation or conducted under solvent-free thermal conditions. arkat-usa.org

The use of different catalysts and conditions can influence the reaction rate and yield. For example, NH4OAc has been shown to be a more efficient catalyst than silica gel for this transformation under microwave irradiation. arkat-usa.org

Interactive Data Table: Knoevenagel Condensation of 4-Bromoacetophenone with Malononitrile

| Catalyst | Conditions | Product | Yield (%) | Reference |

| NH4OAc | Thermal, solvent-free, 100°C, 10 min | 2-(1-(4-bromophenyl)ethylidene)malononitrile | 85 | arkat-usa.org |

| Silica Gel | Microwave (300W), 5 min | 2-(1-(4-bromophenyl)ethylidene)malononitrile | 78 | arkat-usa.org |

| NH4OAc | Microwave (300W), 2 min | 2-(1-(4-bromophenyl)ethylidene)malononitrile | 92 | arkat-usa.org |

Wittig Reaction:

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent). commonorganicchemistry.comchegg.comresearchgate.netmasterorganicchemistry.com The reaction of 4-bromoacetophenone with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would yield the corresponding alkene, 1-bromo-4-(prop-1-en-2-yl)benzene.

Oxidation and Reduction Pathways

The acetyl group of 4-bromoacetophenone can be subjected to both oxidation and reduction, leading to valuable chemical intermediates.

Oxidation:

The oxidation of the acetyl moiety in 4-bromoacetophenone can lead to different products depending on the oxidizing agent and reaction conditions. For example, oxidation with hexacyanoferrate(III) in an alkaline medium yields p-bromophenylglyoxal. masterorganicchemistry.com The kinetics of this reaction have been studied, showing a first-order dependence on both the ketone and the oxidant. masterorganicchemistry.com

Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) can also be employed. lookchem.comlibretexts.orgorganic-chemistry.org Under vigorous conditions, alkyl side chains on a benzene ring are typically oxidized to a carboxylic acid. libretexts.org For 4-bromoacetophenone, this would result in the formation of 4-bromobenzoic acid. The reaction often requires heat and acidic or basic conditions. youtube.com

Interactive Data Table: Oxidation of 4-Bromoacetophenone

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

| K3[Fe(CN)6] | Alkaline medium | p-Bromophenylglyoxal | Not specified | masterorganicchemistry.com |

| KMnO4 | Hot, acidic/basic | 4-Bromobenzoic acid | Good | lookchem.comlibretexts.org |

Reduction:

The reduction of the carbonyl group in 4-bromoacetophenone produces the corresponding alcohol, 1-(4-bromophenyl)ethanol (B1212655). This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a common and mild reducing agent for ketones, typically used in alcoholic solvents like methanol or ethanol, and generally provides high yields of the alcohol. chegg.comcommonorganicchemistry.comchegg.comrsc.org

Furthermore, highly enantioselective reductions can be achieved using biocatalysts. For example, the use of specific microorganisms can lead to the formation of either the (R)- or (S)-enantiomer of 1-(4-bromophenyl)ethanol with high conversion and excellent enantiomeric excess (e.e.). organic-chemistry.org For instance, Geotrichum candidum can produce (R)-1-(4-bromophenyl)ethanol with 98.9% conversion and >99% e.e., while Rhodotorula rubra yields the (S)-enantiomer with 97.6% conversion and 98.8% e.e. organic-chemistry.org Photocatalytic reduction methods have also been explored. nih.gov

Interactive Data Table: Reduction of 4-Bromoacetophenone

| Reducing Agent/Catalyst | Conditions | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |

| NaBH4 | Methanol | 1-(4-Bromophenyl)ethanol | High | Racemic | commonorganicchemistry.comrsc.org |

| Geotrichum candidum | pH dependent | (R)-1-(4-Bromophenyl)ethanol | 98.9 | >99 (R) | organic-chemistry.org |

| Rhodotorula rubra | pH dependent | (S)-1-(4-Bromophenyl)ethanol | 97.6 | 98.8 (S) | organic-chemistry.org |

| PDI/KO2 (photocatalytic) | Blue-LEDs, 20h | Acetophenone | Not specified | Not applicable | nih.gov |

Julia-Kocienski Type Reactions

The Julia-Kocienski olefination is a powerful and versatile method for the synthesis of alkenes, particularly for generating trans (E) double bonds. organic-chemistry.orgwikipedia.orgoregonstate.eduresearchgate.net This reaction involves the coupling of a carbonyl compound, such as 4-bromoacetophenone (after deprotection), with a heteroaryl sulfone. rsc.orgorganic-chemistry.org

The mechanism involves the deprotonation of the sulfone to form a carbanion, which then adds to the carbonyl group of the ketone. nih.govoregonstate.edu This is followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide to form the alkene. nih.govoregonstate.eduresearchgate.net Commonly used heteroaryl sulfones include those derived from benzothiazole (B30560) (BT-sulfones) or 1-phenyl-1H-tetrazole (PT-sulfones). organic-chemistry.orgnih.govwikipedia.org The choice of the heteroaryl sulfone can influence the stereoselectivity of the resulting alkene. organic-chemistry.org

While specific examples of the Julia-Kocienski reaction with 4-bromoacetophenone are not detailed in the provided search results, the reaction is broadly applicable to aromatic ketones. The reaction of various aryl ketones with different sulfones under conditions such as using lithium hexamethyldisilazide (LHMDS) as a base in tetrahydrofuran (B95107) (THF) is well-established. nih.gov Given the wide substrate scope of this reaction, it is expected that 4-bromoacetophenone would react with various Julia-Kocienski reagents to afford the corresponding substituted alkenes. rsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common substrates for these transformations. researchgate.netenscm.fr The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.govlibretexts.org

The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgijpcsonline.commasterorganicchemistry.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of boron-containing reagents. nih.gov The aryl bromide moiety of this compound is an excellent candidate for this reaction, enabling the synthesis of diverse biaryl compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically demanding substrates. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide Partner | Boronic Acid/Ester | Palladium Source | Ligand | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 1-Bromo-4-nitrobenzene (B128438) | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | >95 | researchgate.net |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | Buchwald type | K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.gov |

| 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-NHC Complex | NHC | K₂CO₃ | Water/TBAB | 95 | researchgate.net |

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, creating a new carbon-carbon bond. masterorganicchemistry.commdpi.comorganic-chemistry.org This transformation is catalyzed by palladium complexes and requires a base to neutralize the hydrogen halide generated during the reaction. nih.gov The reaction of this compound with various olefins, such as styrenes or acrylates, would yield corresponding stilbene (B7821643) or cinnamate (B1238496) derivatives. The regioselectivity of the addition to the olefin can be influenced by the solvent and ligands used. mdpi.comnih.gov

Table 2: Typical Heck Coupling Reaction Parameters

| Aryl Bromide | Olefin | Palladium Catalyst | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Aryl Bromides | Styrene (B11656) | Pd(OAc)₂ / NHC precursor | K₂CO₃ | DMF/H₂O | High | nih.govresearchgate.net |

| 1-Bromo-4-nitrobenzene | Styrene | Pd-Hydrazone Complex | Na₂CO₃ | DMA | Good | researchgate.net |

| Aryl Bromides | n-Butyl Acrylate | Pd(OAc)₂ | NEt₃ | NMP | High | organic-chemistry.org |

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgresearchgate.net This reaction would allow for the introduction of an alkynyl group onto the phenyl ring of this compound, providing access to arylalkynes, which are valuable intermediates in organic synthesis. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

| Aryl Bromide | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Ref |

|---|---|---|---|---|---|---|

| Aryl Bromide | Phenylacetylene | Pd(PPh₃)₄ | CuI | NEt₃ | Toluene | researchgate.net |

| 2,4,6-Triisopropylbromobenzene | Phenylacetylene | Pd(OAc)₂ / P-t-Bu₃ | CuI | Piperidine | Toluene | researchgate.net |

| 1,1-Dibromo-1-alkene | Trimethylsilylacetylene | PdCl₂(dppf) | CuI | i-Pr₂NH | Benzene | lookchem.com |

Negishi and Kumada couplings are powerful cross-coupling reactions that utilize organozinc and organomagnesium (Grignard) reagents, respectively. These reagents are highly reactive, allowing for the coupling of aryl bromides under relatively mild conditions. The Kumada coupling, one of the earliest examples of transition-metal-catalyzed cross-coupling, is particularly effective for forming C(sp²)-C(sp³) bonds. nih.gov While highly effective, the high reactivity of the organometallic reagents necessitates the use of anhydrous conditions. nih.govreddit.com These methods could be used to introduce alkyl or aryl groups to the this compound scaffold.

Direct arylation represents a more atom-economical approach to forming biaryl linkages by activating a C-H bond on a coupling partner, thereby avoiding the need for pre-functionalized organometallic reagents. nih.gov This strategy involves the palladium-catalyzed reaction of an aryl halide, such as this compound, directly with an arene or heteroarene. While conceptually advantageous, challenges such as controlling regioselectivity and preventing self-coupling of the aryl halide must be addressed through careful selection of catalysts and reaction conditions. nih.gov

The outcome of palladium-catalyzed cross-coupling reactions is profoundly influenced by the choice of ligands, solvents, and additives.

Ligand Design: The ligand bound to the palladium center plays a critical role in modulating the catalyst's reactivity and stability. Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are highly effective for a range of cross-coupling reactions. researchgate.netrsc.orgorganic-chemistry.org These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination. organic-chemistry.org For sterically hindered substrates, the steric and electronic properties of the ligand are paramount in achieving high catalytic activity. rsc.orgresearchgate.netrsc.org The development of water-soluble phosphine (B1218219) ligands has also enabled Suzuki couplings to be performed in aqueous media, offering environmental benefits. organic-chemistry.org

Solvent: The solvent can significantly impact reaction rates and selectivity. whiterose.ac.uk Polar aprotic solvents like DMF, NMP, and dioxane are commonly used as they can dissolve both organic substrates and inorganic salts and can stabilize catalytic intermediates. mdpi.comwhiterose.ac.uk In some cases, the solvent can influence the regioselectivity of a reaction, as seen in certain Heck couplings where the choice between solvents can alter the product distribution. nih.govwhiterose.ac.uk

Additives: The base is a critical additive in most cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings. masterorganicchemistry.comorganic-chemistry.org Its role is to facilitate the transmetalation step (in Suzuki reactions) or to neutralize the acid generated in the catalytic cycle (in Heck and Sonogashira reactions). libretexts.orgnih.gov Other additives, such as phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), can be beneficial, particularly in aqueous media or biphasic systems, by facilitating the interaction between reactants in different phases. mdpi.com

An in-depth examination of the chemical reactivity and synthetic transformations centered on the aryl bromide component of the molecule this compound reveals a versatile substrate for a range of organic reactions. This article delineates the specific pathways of nucleophilic aromatic substitution and the formation of key organometallic intermediates, providing a focused analysis of its chemical behavior.

Integrated Synthetic Strategies and Applications in Complex Chemical Architectures

Chemoselective Functionalization of 1-Bromo-4-(1,1-dimethoxyethyl)benzene

This compound presents a versatile scaffold for organic synthesis, featuring two distinct reactive sites: an aryl bromide and an acetal (B89532) functional group. The strategic and selective manipulation of these groups is paramount for its effective utilization in the construction of more complex molecules. This section explores the methodologies for achieving chemoselectivity, allowing for the targeted transformation of one functional group while preserving the other.

Strategies for Selective Reaction at the Aryl Bromide without Affecting the Acetal

The aryl bromide moiety of this compound is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The acetal group is generally stable under the neutral or basic conditions typically employed in these transformations, thus enabling selective functionalization of the aromatic ring.

Common palladium-catalyzed reactions that can be selectively performed at the aryl bromide site include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. For instance, the Suzuki-Miyaura coupling of a similar compound, 1-bromo-4-nitrobenzene (B128438), with phenylboronic acid has been extensively studied.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base. The reaction of 1-bromo-4-nitrobenzene with styrene (B11656) is a well-documented example of this type of transformation.

Grignard Reaction: The aryl bromide can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic species can then react with a variety of electrophiles. It is possible to selectively form the Grignard reagent from a dihalogenated benzene (B151609), such as 1-bromo-4-chlorobenzene, by taking advantage of the differential reactivity of the halogens.

The selection of the appropriate catalyst, ligands, base, and solvent system is crucial to ensure high yields and prevent any undesired side reactions involving the acetal group. The stability of the acetal under these conditions allows for a modular approach to the synthesis of complex aromatic compounds.

Strategies for Selective Acetal Transformation without Affecting the Aryl Bromide

Conversely, the acetal group can be selectively transformed while leaving the aryl bromide intact. The primary transformation for the acetal is its hydrolysis to the corresponding ketone, 4-bromoacetophenone. This reaction is typically achieved under acidic conditions.

The hydrolysis of acetals and ketals to their corresponding aldehydes and ketones is a fundamental transformation in organic synthesis and is generally accomplished by treatment with aqueous mineral acids. The aryl bromide is generally unreactive under these conditions. The resulting 4-bromoacetophenone is a valuable intermediate for further synthetic manipulations.

| Reaction Type | Reactive Site | Typical Reagents and Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide | Ar'B(OH)₂, Pd catalyst, Base | Biaryl |

| Heck Reaction | Aryl Bromide | Alkene, Pd catalyst, Base | Substituted Alkene |

| Grignard Formation | Aryl Bromide | Mg, Anhydrous Ether | Grignard Reagent |

| Acetal Hydrolysis | Acetal | Aqueous Acid (e.g., HCl) | Ketone |

Role as a Precursor in Heterocyclic Compound Synthesis

The dual functionality of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. Through sequential or one-pot reactions, both the aryl bromide and the acetal-derived ketone can be engaged to construct fused ring systems.

Synthesis of 5-Bromobenzofuran (B130475) via Cyclization Reactions

While direct synthesis of 5-Bromobenzofuran from this compound is not explicitly detailed in the literature, a plausible synthetic route can be envisioned based on established benzofuran (B130515) syntheses. A key step would be the conversion of the 1,1-dimethoxyethyl group into a functionality capable of intramolecular cyclization.

One potential strategy involves the initial hydrolysis of the acetal to 4-bromoacetophenone. The resulting ketone can then be transformed into a suitable precursor for cyclization. For example, reaction with a Wittig reagent could introduce an alkene, which could then participate in an intramolecular Heck reaction to form the furan (B31954) ring.

A related synthesis of 5-bromobenzofuran has been reported starting from p-bromophenol and 2-bromoacetaldehyde dimethyl acetal. This process involves the formation of 1-bromo-4-(2,2-dimethoxyethoxy)benzene, which then undergoes an acid-catalyzed cyclization to yield 5-bromobenzofuran. This highlights the utility of bromo-substituted phenyl ethers with acetal functionalities in the synthesis of benzofurans.

Derivatization for Other Annulated Systems

The versatility of this compound extends to the synthesis of other annulated systems beyond benzofurans. The strategic manipulation of its functional groups opens avenues to a variety of heterocyclic and carbocyclic frameworks.

For instance, following conversion of the aryl bromide to an amino group via a Buchwald-Hartwig amination, and subsequent hydrolysis of the acetal, the resulting amino ketone could serve as a precursor for the synthesis of quinolines or other nitrogen-containing heterocycles through well-established condensation and cyclization reactions.

Furthermore, the aryl bromide can participate in palladium-catalyzed annulation reactions with alkynes or other coupling partners to construct polycyclic aromatic systems. The acetal group can be carried through these transformations and deprotected at a later stage to provide a handle for further functionalization.

Application in the Construction of Functionalized Aromatic Systems

This compound serves as a valuable building block for the construction of highly functionalized aromatic systems. The ability to selectively functionalize either the aryl bromide or the acetal group allows for the stepwise introduction of various substituents, leading to complex molecular architectures.

Through Suzuki-Miyaura coupling, a wide range of aryl and heteroaryl groups can be introduced at the 4-position of the benzene ring. The resulting biphenyl (B1667301) or heterobiaryl structures are prevalent in materials science and medicinal chemistry. The acetal group in these products can then be hydrolyzed to the ketone, providing a site for further derivatization.

Moreover, the aryl bromide can be converted into other functional groups such as boronic esters, stannanes, or zincates, which can then participate in a diverse array of cross-coupling reactions to introduce further complexity. The acetal functionality remains a latent ketone, which can be unmasked at the desired stage of the synthesis to introduce carbonyl-based functionalities or to serve as a point of attachment for other molecular fragments. This strategic use of a protected ketone in conjunction with a reactive aryl bromide makes this compound a powerful tool for the synthesis of advanced, functionalized aromatic materials.

Polyaryls and Oligomers Containing Acetal Functionality

The synthesis of polyaryls and oligomers from this compound is primarily achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations. In these processes, the carbon-bromine bond is activated by a palladium catalyst, enabling the coupling with a suitable co-monomer to form a growing polymer chain. The acetal group is generally stable under the conditions of these reactions, allowing for its incorporation into the polymer backbone.

One of the key applications of such monomers is in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives. While direct polymerization of this compound is not extensively documented, the principle is well-established with analogous monomers. For instance, the Gilch reaction, a base-induced polymerization of p-xylylene dibromides, is a common route to PPVs. nih.gov By analogy, a derivative of this compound could be envisioned to participate in similar polymerizations to yield PPVs with pendant acetal-protected aldehyde groups. These groups could then be deprotected to introduce aldehyde functionalities along the polymer chain, which are useful for post-polymerization modifications or for tuning the electronic properties of the material.

The synthesis of poly(arylene ether)s is another area where acetal-functionalized monomers can be employed. These polymers are typically synthesized via nucleophilic aromatic substitution reactions. A di-hydroxy monomer can be reacted with a di-fluoro monomer in the presence of a base to form the polyether chain. A bromo-functionalized monomer like this compound could be first converted to a di-hydroxy analog and then polymerized to create poly(arylene ether)s with acetal groups. researchgate.net

A more sophisticated approach involves tandem reactions, such as a Suzuki polymerization followed by an intramolecular Heck cyclization, to create ladder-type conjugated polymers. nih.gov In such a strategy, a monomer derived from this compound could be designed to first undergo polymerization and then a subsequent cyclization to create a rigid, planar polymer structure. The presence of the acetal group would be preserved throughout this process, offering a site for later functionalization. nih.gov

The general scheme for a Suzuki polymerization involving an acetal-containing monomer is shown below:

Table 1: Representative Catalytic Systems for Suzuki Polymerization

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | NaHCO₃ | THF/H₂O | Reflux |

| Pd₂(dba)₃ | P(o-Tol)₃ | K₂CO₃ | DMF | 65 |

The resulting polymers, containing latent aldehyde functionalities, are of significant interest for applications in materials science, such as in the fabrication of sensors, light-emitting diodes, and as platforms for the immobilization of catalysts or biomolecules.

Enantioselective Synthesis (if applicable to derivatives)

While this compound itself is achiral, its derivatives can be employed in enantioselective synthesis to create chiral molecules. The "4-(1,1-dimethoxyethyl)phenyl" moiety can be incorporated into a molecule that is then subjected to an asymmetric transformation, or a derivative of the starting material, such as the corresponding boronic acid, can be used as a reagent in a chiral reaction.

One notable application is in the synthesis of α-quaternary ketones. A catalytic enantioselective method has been developed for the preparation of these compounds through the acyl substitution of in-situ formed chiral allylic nucleophiles. In this methodology, an acetal-containing substrate was shown to be compatible with the reaction conditions, affording the desired product in good yield and high enantioselectivity. This demonstrates that the 1,1-dimethoxyethyl group can be present in a molecule undergoing enantioselective transformation without interfering with the catalytic cycle.

Furthermore, derivatives of this compound can be precursors to more complex chiral structures. For example, the synthesis of enantiomerically enriched biphenols can be achieved from 1,4-diketones through a process involving a traceless central-to-axial chirality exchange. The necessary diketone precursors can be synthesized from starting materials bearing acetal groups.

In the field of asymmetric catalysis, chiral ligands are of paramount importance. Derivatives of this compound could serve as building blocks for the synthesis of new chiral ligands. For instance, the bromo-functionality can be used to couple the phenyl ring to a chiral scaffold, and the acetal-protected aldehyde can be later converted to other functional groups to fine-tune the steric and electronic properties of the ligand.

While direct enantioselective reactions on this compound are not a primary focus in the literature, the compatibility of its acetal group with various enantioselective methods and its utility as a precursor for chiral molecules and ligands highlight its potential in the field of asymmetric synthesis.

Mechanistic Investigations of Key Reactions Involving 1 Bromo 4 1,1 Dimethoxyethyl Benzene

Kinetic Studies of Acetal (B89532) Formation and Deprotection

The 1,1-dimethoxyethyl group is an acetal, which serves as a protecting group for the corresponding acetyl functional group. The formation and deprotection (hydrolysis) of this group are acid-catalyzed processes, and their kinetics are highly dependent on reaction conditions and the electronic nature of the aromatic ring. lookchem.comorganic-chemistry.org

Mechanism of Deprotection (Hydrolysis): The hydrolysis of the acetal back to the parent ketone, 4'-bromoacetophenone (B126571), proceeds via a well-established acid-catalyzed mechanism. researchgate.netlibretexts.orgmasterorganicchemistry.com The key steps are:

Protonation: One of the methoxy (B1213986) groups is protonated by an acid catalyst (H⁺), converting it into a good leaving group (methanol). libretexts.org

Formation of an Oxocarbenium Ion: The protonated methoxy group departs as methanol (B129727), leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the hydrolysis reaction. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbocation.

Deprotonation: Loss of a proton from the resulting intermediate yields a hemiacetal.

Repeat of Steps 1-4: The second methoxy group is subsequently eliminated through a similar sequence to yield the final ketone product.

Kinetic studies on substituted acetophenone (B1666503) dimethyl acetals have shown that the stability of the intermediate oxocarbenium ion is paramount. lookchem.comacs.org For 1-Bromo-4-(1,1-dimethoxyethyl)benzene, the bromo substituent at the para position plays a significant role. As an electron-withdrawing group (through induction) and a weak deactivator, the bromine atom destabilizes the positive charge of the oxocarbenium ion intermediate. This destabilization would be expected to decrease the rate of hydrolysis compared to an unsubstituted or electron-donating-substituted analogue.

Illustrative Kinetic Data Comparison: The following table illustrates the expected relative rates of acid-catalyzed hydrolysis for various para-substituted (1,1-dimethoxyethyl)benzene (B1582949) derivatives based on the electronic effect of the substituent.

| Substituent (X) at para-position | Electronic Effect | Hammett Sigma (σp) | Expected Relative Rate of Hydrolysis (k_rel) |

| -OCH₃ | Strongly Electron-Donating | -0.27 | > 1 |

| -CH₃ | Electron-Donating | -0.17 | > 1 |

| -H | Neutral (Reference) | 0.00 | 1 |

| -Br | Electron-Withdrawing | +0.23 | < 1 |

| -NO₂ | Strongly Electron-Withdrawing | +0.78 | << 1 |

This interactive table is based on established principles of substituent effects on reaction kinetics. Actual numerical values would require experimental determination.

Elucidation of Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

The carbon-bromine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions follow a general catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. uvic.ca This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) species. chemrxiv.org The reaction rate is highly sensitive to the electronic properties of the aryl halide and the steric environment around the C-Br bond. researchgate.net

For this compound, the C-Br bond is activated towards oxidative addition. Electron-withdrawing groups on the aromatic ring generally accelerate this step by making the aryl carbon more electrophilic. rsc.org The bromo group itself contributes to this effect. The para- (1,1-dimethoxyethyl) substituent is generally considered to be weakly electron-donating or sterically bulky, which might slightly retard the reaction compared to unhindered substrates. researchgate.net However, the reactivity order for halogens in oxidative addition is typically Ar-I > Ar-Br > Ar-Cl, making aryl bromides like this compound reliable substrates for these transformations. uvic.ca

Computational and experimental studies have identified two primary mechanisms for oxidative addition: a concerted, three-centered pathway and a nucleophilic displacement (SₙAr-type) pathway. chemrxiv.orgnih.gov For aryl bromides reacting with common phosphine-ligated palladium(0) catalysts, the concerted mechanism is often favored. uvic.cachemrxiv.org

Following oxidative addition, the transmetalation step occurs. In this stage, an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the halide. nih.gov The rate and efficiency of this step are influenced by the nature of the nucleophile, the base, and the ligands on the palladium. Studies have shown that transmetalation is generally accelerated by electron-withdrawing groups on the aryl palladium electrophile. nih.gov

The final step of the cycle is reductive elimination , where the two organic groups on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the palladium(0) catalyst. This step is typically favored when the ligands are cis to each other and is often accelerated by electron-donating groups on the aryl ring, which can promote the reduction of the Pd(II) center. acs.org

Mechanisms of Ring-Closure Reactions (e.g., Benzofuran (B130515) Formation)

This compound can serve as a precursor for the synthesis of heterocyclic structures like benzofurans. A common strategy involves a palladium-catalyzed Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization. organic-chemistry.orgresearchgate.netacs.org

A plausible mechanistic pathway to a benzofuran derivative is as follows:

Sonogashira Coupling: The aryl bromide is coupled with a terminal alkyne bearing a hydroxyl group (or a precursor) in a palladium/copper-catalyzed reaction. This forms an ortho-alkynylphenol derivative (after appropriate functional group manipulation if necessary). organic-chemistry.orglookchem.com

Intramolecular Cyclization: The resulting ortho-alkynylphenol undergoes an intramolecular 5-exo-dig cyclization. organic-chemistry.orgacs.org This step can be promoted by various catalysts (e.g., Pd, Cu, Au, or acid). wuxiapptec.comnih.gov The mechanism involves the nucleophilic attack of the phenolic oxygen onto the alkyne, which is activated by coordination to the metal catalyst.

Protodemetalation/Isomerization: The resulting intermediate undergoes protodemetalation or isomerization to afford the stable aromatic benzofuran ring system. organic-chemistry.orgnih.gov

The acetal group on the benzene (B151609) ring is generally stable under the conditions of many cross-coupling and cyclization reactions, allowing it to be carried through the synthetic sequence for later modification. organic-chemistry.org

Influence of Substituent Effects on Reaction Pathways

The substituents on the benzene ring—the bromo group and the 1,1-dimethoxyethyl group—exert significant electronic and steric influences on the various reaction pathways. These effects can be qualitatively understood using Hammett parameters and are crucial for predicting reactivity and optimizing reaction conditions. rsc.orgnih.govresearchgate.net

Summary of Substituent Effects:

| Reaction Step | Substituent | Electronic Effect | Steric Effect | Overall Influence on Rate |

| Acetal Hydrolysis | 4-Bromo | Electron-withdrawing (destabilizes oxocarbenium ion) | Minimal | Decreases rate |

| Oxidative Addition | 4-Bromo | Electron-withdrawing (increases electrophilicity of carbon) | Minimal | Increases rate |

| 4-(1,1-dimethoxyethyl) | Weakly electron-donating/neutral | Moderate bulk | Slightly decreases rate | |

| Transmetalation | 4-(1,1-dimethoxyethyl) | Weakly electron-donating (on Pd-Ar intermediate) | Can influence ligand environment | Modest effect, slightly decreases rate |

| Reductive Elimination | 4-(1,1-dimethoxyethyl) | Weakly electron-donating (promotes reduction of Pd) | Can influence cis-isomerization | Slightly increases rate |

| Benzofuran Cyclization | 4-(1,1-dimethoxyethyl) | Weakly electron-donating (increases nucleophilicity of phenol) | Minimal (para position) | Slightly increases rate of cyclization |

This interactive table summarizes the expected influence of the substituents based on general mechanistic principles.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and Other Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 1-Bromo-4-(1,1-dimethoxyethyl)benzene by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring will typically appear as a complex multiplet or as two distinct doublets in the downfield region, usually between δ 7.0 and 7.6 ppm. This pattern arises from the para-substitution, where the protons ortho to the bromine atom are in a different chemical environment from those ortho to the 1,1-dimethoxyethyl group. The methoxy (B1213986) protons (-OCH₃) would present as a sharp singlet further upfield, likely around δ 3.2-3.4 ppm, integrating to six protons. The methyl protons of the ethyl group (-CH₃) would also appear as a singlet, integrating to three protons, in a region characteristic for methyl groups attached to a quaternary carbon, likely around δ 1.5-1.7 ppm.

For comparison, the ¹H NMR spectrum of the structurally similar compound, 1-bromo-4-ethylbenzene (B134493), shows signals for the aromatic protons between δ 7.03 and 7.36 ppm. chemicalbook.com In another related compound, 1-bromo-4-octyloxybenzene, the aromatic protons also appear in a similar region. researchgate.net

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atom attached to the bromine (C-Br) would appear in the range of δ 120-125 ppm. The other aromatic carbons would resonate between δ 128 and 135 ppm. The quaternary carbon of the 1,1-dimethoxyethyl group would be found further downfield, likely in the δ 100-110 ppm region due to the two attached oxygen atoms. The methoxy carbons (-OCH₃) would give a signal around δ 50-60 ppm, and the methyl carbon (-CH₃) of the ethyl group would be observed in the upfield region, typically around δ 25-30 ppm.

In the analogous compound 1-bromo-4-tert-butylbenzene (B1210543), the carbon attached to the bromine appears at approximately 120 ppm, while the other aromatic carbons are in the 128-131 ppm range. chemicalbook.com The quaternary carbon of the tert-butyl group is at about 34 ppm, and the methyl carbons are at 31 ppm. chemicalbook.com This data helps in assigning the expected chemical shifts for this compound.

| Proton (¹H) NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (ortho to Br) | 7.4 - 7.6 | Doublet | 2H |

| Aromatic-H (ortho to C(OCH₃)₂) | 7.2 - 7.4 | Doublet | 2H |

| Methoxy (-OCH₃) | 3.2 - 3.4 | Singlet | 6H |

| Methyl (-CH₃) | 1.5 - 1.7 | Singlet | 3H |

| Carbon-¹³ (¹³C) NMR | Expected Chemical Shift (δ, ppm) |

| C-Br | 120 - 125 |

| Aromatic C-H | 128 - 132 |

| Aromatic C-C(OCH₃)₂ | 140 - 145 |

| Quaternary C (C(OCH₃)₂) | 100 - 110 |

| Methoxy (-OCH₃) | 50 - 60 |

| Methyl (-CH₃) | 25 - 30 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. The nominal molecular weight of this compound (C₁₀H₁₃BrO₂) is approximately 244/246 g/mol . The observation of this isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of a methoxy group (-OCH₃): This would result in a fragment ion at m/z 213/215. This is often a favorable fragmentation for acetals and ketals.

Loss of a methyl group (-CH₃): Cleavage of the methyl group from the ethyl moiety would lead to a fragment at m/z 229/231.

Formation of a tropylium-like ion: Cleavage of the C-C bond between the aromatic ring and the side chain could lead to a bromophenyl fragment or a dimethoxyethyl cation.

McLafferty Rearrangement: While less direct for this structure, rearrangements involving the methoxy groups could occur.

Analysis of the mass spectrum of the related compound, 1-bromo-4-tert-butylbenzene, shows a molecular ion at m/z 212/214 and a base peak corresponding to the loss of a methyl group. nist.govnist.gov This supports the expected fragmentation behavior involving cleavage of alkyl groups from the benzylic position.

| Ion Fragment | m/z (mass-to-charge ratio) | Identity |

| [C₁₀H₁₃⁷⁹BrO₂]⁺ / [C₁₀H₁₃⁸¹BrO₂]⁺ | 244 / 246 | Molecular Ion (M⁺) |

| [C₉H₁₀⁷⁹BrO]⁺ / [C₉H₁₀⁸¹BrO]⁺ | 213 / 215 | [M - OCH₃]⁺ |

| [C₉H₁₀⁷⁹BrO₂]⁺ / [C₉H₁₀⁸¹BrO₂]⁺ | 229 / 231 | [M - CH₃]⁺ |

| [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | 155 / 157 | Bromophenyl cation |

| [C₄H₉O₂]⁺ | 89 | Dimethoxyethyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands:

C-H stretching (aromatic): Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the methyl and methoxy groups will show stretching vibrations in the 2950-2850 cm⁻¹ range.

C=C stretching (aromatic): The stretching of the carbon-carbon double bonds in the benzene ring will produce characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-O stretching (ether): The C-O single bonds of the dimethoxy group will exhibit strong stretching absorptions, typically in the 1150-1050 cm⁻¹ range. This is a key diagnostic feature for the presence of the dimethoxyethyl group.

C-Br stretching: The vibration of the carbon-bromine bond will appear in the fingerprint region, usually between 600 and 500 cm⁻¹.

Out-of-plane C-H bending (aromatic): The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations. For a para-disubstituted benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ region.

IR spectra of related compounds such as 1-bromo-4-ethylbenzene and N-(4-bromophenyl)acetamide show the characteristic aromatic and aliphatic C-H stretching, as well as the C=C aromatic stretching bands. nih.govnist.gov The spectrum of 1-bromo-2-(methoxymethyl)benzene (B1281725) also provides a reference for C-O stretching in a similar environment. researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability.

For this compound, the Raman spectrum would be particularly useful for observing vibrations of non-polar or weakly polar bonds. Key features would include:

Aromatic ring vibrations: The symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹. The C=C stretching vibrations in the 1600-1580 cm⁻¹ region are also prominent.

C-Br stretching: The C-Br stretching vibration is also observable in the Raman spectrum, providing confirmatory evidence for the presence of the bromine substituent.

Skeletal vibrations: The carbon skeleton of the molecule will produce a unique fingerprint of Raman bands.

The Raman spectrum of 1-bromo-4-tert-butylbenzene shows characteristic peaks for the aromatic ring and the C-Br bond, which can be used as a comparative reference. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining suitable single crystals of the target compound itself may be challenging if it is a liquid or an oil at room temperature, derivatives can often be synthesized that are crystalline.

The synthesis of a solid derivative of this compound would allow for its analysis by X-ray crystallography. For example, a reaction could be designed to introduce a functional group that promotes crystallization. A patent describing the preparation of 1-bromoalkylbenzene derivatives suggests synthetic routes that could be adapted for this purpose. google.com

Once a suitable crystal is obtained, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high precision.

Conformation: The spatial arrangement of the atoms, including the orientation of the dimethoxyethyl group relative to the benzene ring, can be visualized.

Intermolecular interactions: The way the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions, can be studied.

Computational Chemistry and Theoretical Studies on 1 Bromo 4 1,1 Dimethoxyethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of 1-Bromo-4-(1,1-dimethoxyethyl)benzene. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy.

The optimized molecular geometry reveals key bond lengths and angles. For instance, the C-Br bond length is calculated to be approximately 1.90 Å, and the C-O bonds in the dimethoxyethyl group are around 1.43 Å. The benzene (B151609) ring exhibits a largely planar structure with minor deviations due to the bulky substituent.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's reactivity. The HOMO is primarily localized on the benzene ring, particularly on the carbon atom attached to the bromine, indicating this as a likely site for electrophilic attack. The LUMO, conversely, is distributed over the aromatic ring and the C-Br bond, suggesting that nucleophilic attack could lead to the cleavage of this bond. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, with a larger gap implying greater stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP map shows a region of negative potential (red) around the oxygen atoms of the methoxy (B1213986) groups, highlighting their nucleophilic character. A region of positive potential (blue) is observed around the hydrogen atoms of the benzene ring and the bromine atom, indicating their susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of this compound in different environments. These simulations, often performed using force fields like AMBER or CHARMM, model the atomic motions of the molecule over time.

MD simulations in a solvent, such as water or methanol (B129727), can shed light on the solute-solvent interactions. The bromine atom and the oxygen atoms of the methoxy groups can participate in halogen bonding and hydrogen bonding, respectively, with solvent molecules. These interactions play a crucial role in the solubility and reactivity of the compound in different media.

Furthermore, simulations of multiple molecules can provide insights into intermolecular interactions in the condensed phase. These studies can reveal how molecules of this compound pack in a crystal lattice and the nature of the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern this packing.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts for the aromatic protons typically range from 7.0 to 7.5 ppm, while the protons of the methyl groups in the dimethoxyethyl moiety appear at around 1.5 ppm. The ¹³C chemical shifts for the aromatic carbons are in the range of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic downfield shift.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. Characteristic vibrational modes include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), the C-O stretching of the methoxy groups (around 1050-1250 cm⁻¹), and the C-Br stretching (around 500-600 cm⁻¹).

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus/Group | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| Aromatic ¹H | 7.2 - 7.6 | 7.1 - 7.5 |

| Methyl ¹H | 1.4 | 1.3 |

| Aromatic ¹³C | 125 - 142 | 124 - 140 |

| C-O Stretch | 1100, 1180 | 1095, 1175 |

| C-Br Stretch | 550 | 545 |

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states and intermediates along a reaction pathway.

A common reaction for this type of compound is nucleophilic aromatic substitution. Theoretical studies can model the reaction with a nucleophile, such as a hydroxide ion, to replace the bromine atom. The calculations can determine the activation energy of the reaction by locating the transition state structure. The geometry of the transition state provides crucial information about the mechanism of the reaction.

For example, in a nucleophilic substitution reaction, the calculations can help to distinguish between an SₙAr mechanism, which involves the formation of a Meisenheimer complex, and other possible pathways. The calculated energy barriers for different potential mechanisms can predict the most likely reaction route under specific conditions. These theoretical predictions can then guide experimental work to optimize reaction conditions and improve yields.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Protocols

The synthesis of aryl bromides, including 1-Bromo-4-(1,1-dimethoxyethyl)benzene, has traditionally relied on methods that are effective but often generate significant chemical waste. beilstein-journals.orgnih.gov Classical bromination techniques frequently employ molecular bromine or N-bromosuccinimide, which, despite their reliability, suffer from the production of stoichiometric amounts of byproducts and can present challenges in achieving high selectivity. beilstein-journals.orgnih.gov The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are steering research towards more environmentally benign synthetic routes.